molecular formula C16H20N2S2 B11999097 N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine

N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine

Cat. No.: B11999097
M. Wt: 304.5 g/mol
InChI Key: CUJVJSHQWHWQIM-UHFFFAOYSA-N
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Description

N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine is an organic compound with the molecular formula C16H20N2S2 It is characterized by the presence of a disulfide bond linking two phenyl rings, each substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine typically involves the formation of the disulfide bond between two thiol groups. One common method is the oxidation of the corresponding thiol precursor in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent, temperature, and oxidizing agent would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in redox biology due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems where disulfide bonds play a role in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-mercaptoaniline: Similar structure but lacks the disulfide bond.

    Bis(2-dimethylaminophenyl) disulfide: Similar disulfide bond but different substitution pattern.

Properties

Molecular Formula

C16H20N2S2

Molecular Weight

304.5 g/mol

IUPAC Name

2-[[2-(dimethylamino)phenyl]disulfanyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H20N2S2/c1-17(2)13-9-5-7-11-15(13)19-20-16-12-8-6-10-14(16)18(3)4/h5-12H,1-4H3

InChI Key

CUJVJSHQWHWQIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1SSC2=CC=CC=C2N(C)C

Origin of Product

United States

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